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Compound Name:
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(trifluoromethyl)pyridine

Cat. No.: B1580974 Get Quote

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyridine: Properties, Synthesis,

and Applications

Introduction: A Cornerstone Fluorinated Building
Block
In the landscape of modern chemical synthesis, particularly within the agrochemical and

pharmaceutical industries, fluorinated heterocyclic compounds have become indispensable

tools.[1] The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl

(-CF3) group, into organic molecules can profoundly enhance their physicochemical and

biological properties.[2] Among these, 2-Chloro-6-(trifluoromethyl)pyridine stands out as a

pivotal intermediate, valued for its unique electronic properties and versatile reactivity.

The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, significantly

modulates the reactivity of the pyridine ring, while the chlorine atom at the ortho-position serves

as an excellent leaving group for nucleophilic substitution reactions.[3] This combination makes

2-Chloro-6-(trifluoromethyl)pyridine a highly sought-after precursor for creating complex

molecules with enhanced metabolic stability, increased lipophilicity, and improved binding

affinity to biological targets.[1][2] This guide, prepared for researchers, chemists, and drug

development professionals, offers a comprehensive overview of its chemical identity, synthesis,

reactivity, applications, and handling protocols.
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Chemical Identity and Core Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application in research and development. The key identifiers and physicochemical

characteristics of 2-Chloro-6-(trifluoromethyl)pyridine are summarized below.

Chemical Structure:

SMILES:FC(F)(F)c1cccc(Cl)n1[4]

InChI Key:ADVQMCQMDHBTHJ-UHFFFAOYSA-N[4]

The structure consists of a pyridine ring substituted at the C2 position with a chlorine atom and

at the C6 position with a trifluoromethyl group.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Reference(s)

CAS Number 39890-95-4 [4][5][6]

IUPAC Name
2-chloro-6-

(trifluoromethyl)pyridine
[6]

Molecular Formula C₆H₃ClF₃N [4][5]

Molecular Weight 181.54 g/mol [4][5]

Appearance
Colorless to off-white liquid or

solid
[5][7]

Melting Point 32-36 °C [4]

Boiling Point 60-62 °C @ 8 mmHg [5]

Density ~1.416 g/cm³ at 25 °C [5]

Flash Point 78 °C [5][7]

Solubility Insoluble in water [5]
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The Chemistry of 2-Chloro-6-
(trifluoromethyl)pyridine
Synthesis Pathways: From Picoline to a High-Value
Intermediate
The industrial production of 2-Chloro-6-(trifluoromethyl)pyridine predominantly relies on a

robust, multi-step process starting from picoline derivatives. The most established route

involves the free-radical chlorination of a methyl group, followed by a halogen exchange

(Halex) reaction.

Causality in Synthesis: The choice of this pathway is driven by the high reactivity of the methyl

group's benzylic protons towards radical chlorination and the thermodynamic favorability of

replacing C-Cl bonds with stronger C-F bonds using a fluorinating agent like anhydrous

hydrogen fluoride (HF).[2] The high temperatures and catalysts used in the fluorination step are

necessary to overcome the activation energy for this exchange.

Step 1: Radical Chlorination

Step 2: Halogen Exchange (Fluorination)

2-Chloro-6-methylpyridine

2-Chloro-6-(trichloromethyl)pyridine

  Cl₂, UV light
  (e.g., benzoyl peroxide initiator)

2-Chloro-6-(trifluoromethyl)pyridine

  Anhydrous HF
  (High Temp, Catalyst)
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Caption: Industrial synthesis workflow for 2-Chloro-6-(trifluoromethyl)pyridine.

Alternative methods, such as simultaneous vapor-phase chlorination and fluorination of

picolines or cyclocondensation reactions using trifluoromethyl-containing building blocks, also

exist and offer different advantages in terms of scalability and substrate scope.[8][9]

Reactivity and Mechanistic Insights
The synthetic utility of 2-Chloro-6-(trifluoromethyl)pyridine stems from its distinct reactivity

profile, dominated by the lability of the C2-chlorine atom towards nucleophilic aromatic

substitution (SNA_r).

Mechanistic Drivers:

Electron Deficiency: The electron-withdrawing nature of both the pyridine nitrogen and the

potent trifluoromethyl group at C6 makes the ring electron-deficient. This effect is most

pronounced at the ortho (C2, C6) and para (C4) positions, rendering the C2 carbon highly

electrophilic and susceptible to nucleophilic attack.

Leaving Group Stability: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the

substitution reaction's progress after the initial nucleophilic attack.

This predictable reactivity allows for the facile introduction of a wide array of functional groups

(e.g., -OR, -SR, -NR₂) at the C2 position, making it a versatile scaffold for building molecular

complexity.
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2-Chloro-6-(trifluoromethyl)pyridine

2-Substituted-6-(trifluoromethyl)pyridine
(Product)

 + Nu⁻
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(e.g., R-O⁻, R-NH₂)

Chloride Ion
(Leaving Group)

 + Cl⁻

Click to download full resolution via product page

Caption: General schematic for Nucleophilic Aromatic Substitution.

Key Applications in Research and Development
The unique properties conferred by the trifluoromethylpyridine moiety have cemented its role in

several high-value R&D sectors.

Agrochemicals
This compound is a cornerstone intermediate in the synthesis of modern pesticides.[2] The

trifluoromethyl group often enhances the lipophilicity of the final active ingredient, improving its

penetration through plant cuticles or insect exoskeletons.[2] Furthermore, it can block sites of

metabolic degradation, leading to longer-lasting efficacy and lower required application rates.[2]

Derivatives of 2-Chloro-6-(trifluoromethyl)pyridine are found in herbicides, insecticides,

fungicides, and nematicides.[3][9][10]

Pharmaceutical and Drug Discovery
In medicinal chemistry, the trifluoromethylpyridine scaffold is a "privileged structure."[1] Its

incorporation into drug candidates can lead to significant improvements in their ADME
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(Absorption, Distribution, Metabolism, and Excretion) properties.

Metabolic Stability: The robust C-F bonds are resistant to metabolic cleavage by cytochrome

P450 enzymes.

Binding Affinity: The trifluoromethyl group can engage in unique interactions with protein

targets, such as hydrogen bonding or dipole interactions, enhancing binding potency.

Lipophilicity: The -CF3 group increases lipophilicity, which can improve a drug's ability to

cross cell membranes.

It serves as a key building block for developing novel therapeutics targeting a wide range of

diseases.[1]

Materials Science
The compound's thermal stability and unique electronic properties have generated interest in

its use as a monomer or building block for specialty polymers and advanced materials.[11]

These materials may find applications in electronics or as high-performance coatings.

Experimental Protocol: Synthesis of 2-Methoxy-6-
(trifluoromethyl)pyridine
This protocol details a representative nucleophilic aromatic substitution, demonstrating the

compound's utility. It is designed as a self-validating system, incorporating in-process checks

and purification.

Objective: To replace the 2-chloro substituent with a methoxy group.

Materials:

2-Chloro-6-(trifluoromethyl)pyridine

Sodium methoxide (NaOMe)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-trifluoromethylpyridines-in-modern-pharmaceutical-discovery-zv
https://www.smolecule.com/products/s865641
https://www.benchchem.com/product/b1580974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for eluent

Protocol:

Reaction Setup:

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-6-
(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.

Stir the solution at room temperature.

Reagent Addition:

Add sodium methoxide (1.2 eq) portion-wise to the solution. Causality: A slight excess of

the nucleophile ensures the reaction goes to completion.

Reaction Monitoring:

Heat the reaction mixture to reflux (approx. 65 °C).

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting

with 9:1 Hexanes:Ethyl Acetate. Self-Validation: The disappearance of the starting material

spot and the appearance of a new, typically higher-Rf, product spot confirms the reaction

is proceeding.

Workup:

Once the starting material is consumed (typically 2-4 hours), cool the reaction to room

temperature.
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Remove the methanol under reduced pressure using a rotary evaporator.

Partition the residue between DCM and water.

Separate the layers and wash the organic layer sequentially with saturated NaHCO₃

solution and brine. Causality: The bicarbonate wash neutralizes any unreacted base, and

the brine wash removes residual water.

Purification:

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude residue by flash column chromatography on silica gel, using a gradient of

Hexanes and Ethyl Acetate as the eluent.

Characterization:

Combine the pure fractions (identified by TLC) and concentrate to yield 2-Methoxy-6-

(trifluoromethyl)pyridine as the final product.

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage
2-Chloro-6-(trifluoromethyl)pyridine is a hazardous substance and must be handled with

appropriate precautions.

Table 2: GHS Hazard Information
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Hazard Statement Description Reference(s)

H300 / H301 Fatal or Toxic if swallowed [12]

H312 Harmful in contact with skin [12]

H315 Causes skin irritation [12]

H319 Causes serious eye irritation [12]

H331 Toxic if inhaled [12]

H335 May cause respiratory irritation [12]

Handling and Storage Recommendations:

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat,

and safety glasses with side shields or goggles.[12]

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

Handling Practices: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke

when using this product. Wash hands thoroughly after handling.[12]

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials

such as strong oxidizing agents, strong acids, and strong bases.[5][12] Keep the container

tightly sealed and store in a locked cabinet or area.[12]

Disposal: Dispose of contents and container to an approved hazardous waste collection

point in accordance with local, regional, and national regulations.[7]

Conclusion
2-Chloro-6-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is an

enabling tool for innovation. Its well-defined reactivity, driven by the synergistic effects of the

chloro and trifluoromethyl substituents, provides chemists with a reliable and versatile platform

for molecular design. From protecting crops to forming the core of next-generation

pharmaceuticals, its impact is significant and widespread. A thorough understanding of its
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properties, synthesis, and handling is essential for harnessing its full potential in the laboratory

and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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